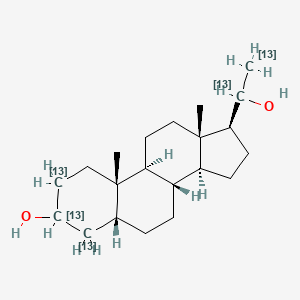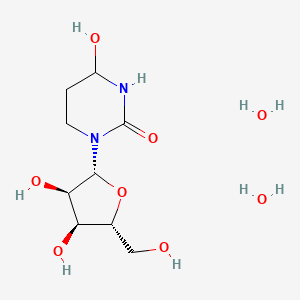
m-PEG49-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
m-PEG49-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically involves dissolving PEG in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS. The reaction is carried out at room temperature, and the product is purified through dialysis or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
m-PEG49-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF
Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is stable and can be used in various applications, including the synthesis of PROTACs .
科学研究应用
m-PEG49-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential use in targeted therapy drugs, particularly in cancer treatment, by degrading specific proteins involved in disease progression.
Industry: Used in the development of advanced drug delivery systems and other biotechnological applications .
作用机制
m-PEG49-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
- m-PEG24-NHS ester
- m-PEG12-NHS ester
- m-PEG4-NHS ester
Comparison
m-PEG49-NHS ester is unique due to its longer PEG chain, which provides increased flexibility and solubility. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs for larger proteins. The longer PEG chain also reduces immunogenicity and increases the stability of the resulting conjugates .
属性
分子式 |
C104H203NO53 |
|---|---|
分子量 |
2315.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C104H203NO53/c1-109-6-7-111-10-11-113-14-15-115-18-19-117-22-23-119-26-27-121-30-31-123-34-35-125-38-39-127-42-43-129-46-47-131-50-51-133-54-55-135-58-59-137-62-63-139-66-67-141-70-71-143-74-75-145-78-79-147-82-83-149-86-87-151-90-91-153-94-95-155-98-99-157-101-100-156-97-96-154-93-92-152-89-88-150-85-84-148-81-80-146-77-76-144-73-72-142-69-68-140-65-64-138-61-60-136-57-56-134-53-52-132-49-48-130-45-44-128-41-40-126-37-36-124-33-32-122-29-28-120-25-24-118-21-20-116-17-16-114-13-12-112-9-8-110-5-4-104(108)158-105-102(106)2-3-103(105)107/h2-101H2,1H3 |
InChI 键 |
SWIQNDAKZFPALY-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


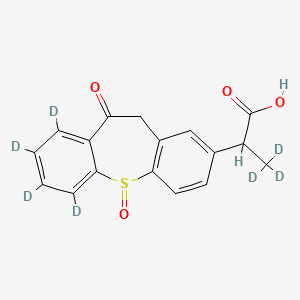
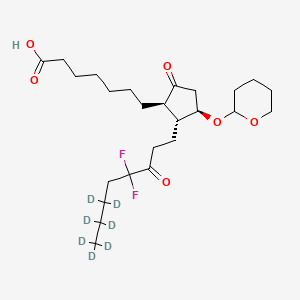
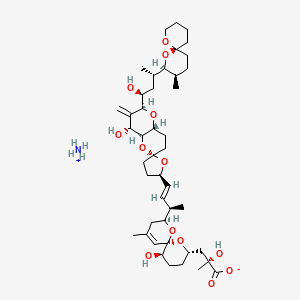
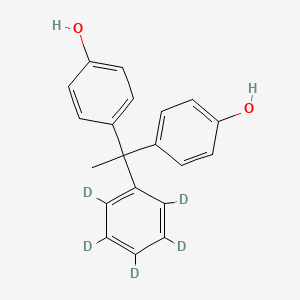
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
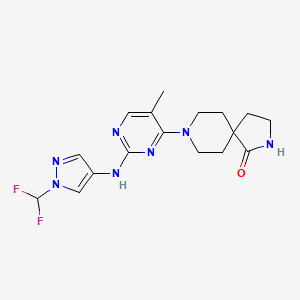
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

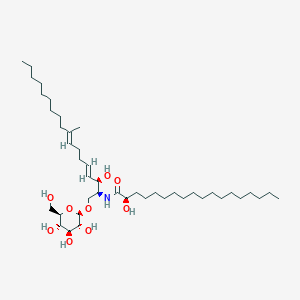
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
